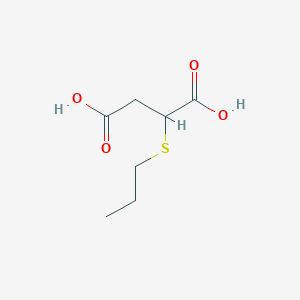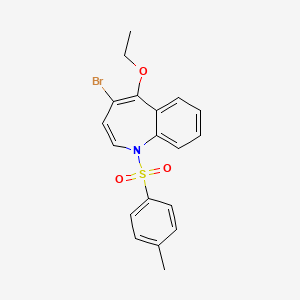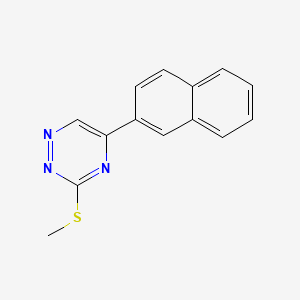![molecular formula C18H16N2 B14009105 4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
4-[3-(4-aminophenyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white or light brown powder with a melting point of 242-244°C and a boiling point of 484.2°C at 760 mmHg . This compound is known for its stability under normal temperature and pressure conditions and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[3-(4-aminophenyl)phenyl]aniline is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions, making it a versatile and widely used method in organic synthesis.
Another method involves the Friedel-Crafts reaction, where aniline derivatives are reacted with aldehydes in the presence of a Brönsted acidic ionic liquid as a catalyst . This method is advantageous as it is metal- and solvent-free, making it more environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
4-[3-(4-aminophenyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines.
科学的研究の応用
4-[3-(4-aminophenyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[3-(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
4-aminophenylboronic acid pinacol ester: Used in similar coupling reactions.
3-[(4-aminophenyl)sulfonyl]aniline: Another derivative with different functional groups.
5″-(4′-amino-[1,1′-biphenyl]-4-yl)-[1,1′4′,1″3″,1‴4‴,1′′′′-quinquephenyl]-4,4′′′′-diamine: A more complex derivative with extended aromatic systems.
Uniqueness
4-[3-(4-aminophenyl)phenyl]aniline is unique due to its stability, versatility in chemical reactions, and wide range of applications. Its ability to undergo various types of reactions under mild conditions makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C18H16N2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC名 |
4-[3-(4-aminophenyl)phenyl]aniline |
InChI |
InChI=1S/C18H16N2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12H,19-20H2 |
InChIキー |
BOVVHULZWVFIOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


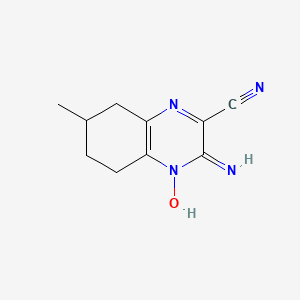
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
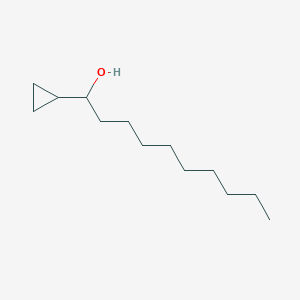
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)

![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
